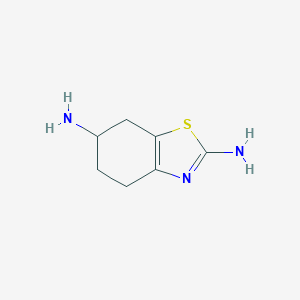

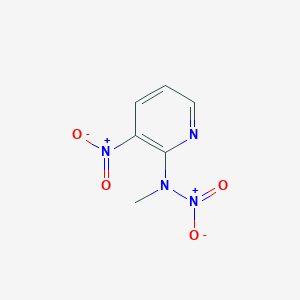

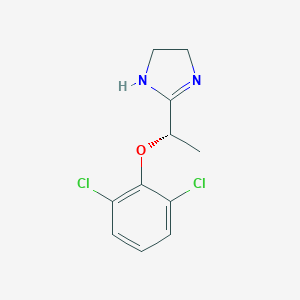

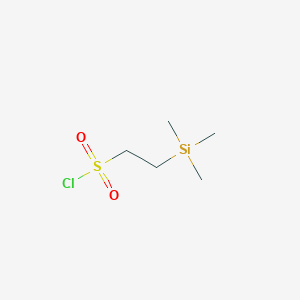

![molecular formula C10H10N2O2 B027132 Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate CAS No. 107407-80-7](/img/structure/B27132.png)

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate derivatives involves multiple steps, including condensation reactions, cyclization, and functional group transformations. These processes are crucial for introducing different substituents on the pyrrolopyrimidine scaffold, affecting the compound's biological activity and chemical properties.

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by X-ray diffraction analysis, revealing details about bond lengths, angles, and molecular conformation. The planarity or non-planarity of the molecule, along with the orientation of substituents, plays a significant role in its reactivity and interaction with biological targets.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic additions, electrophilic substitutions, and cyclization reactions. These reactions are essential for synthesizing analogs with potential pharmacological activities.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are determined through experimental studies. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for understanding the compound's behavior in chemical syntheses and biological systems. These properties are often investigated through spectroscopic methods and computational studies.

Scientific Research Applications

Inhibitor of Gene Expression : Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)-pyrimidine-5-carboxylate has been identified as a potent inhibitor of AP-1 and NF-kB mediated gene expression. This compound has been the focus of structure-activity relationship studies, indicating its potential in biochemical research (Palanki et al., 2002).

Potential Anti-inflammatory and Analgesic Activities : The ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids have shown potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This points to their possible application in medical research and pharmacology (Abignente et al., 1984).

Synthesis of Pyrrolopyrimidines : A method for synthesizing 5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidines involves ethylating 3-carboethoxy-2-pyrrolidone, showcasing a chemical procedure for creating complex pyrrolopyrimidines (Granik & Glushkov, 1967).

Fluorescent Properties for Chemical Sensors : New 3-biphenylpyrrolo[1,2-c]pyrimidine derivatives exhibit promising fluorescence properties. These compounds are considered potential candidates for use in fluorescent chemical sensors, expanding their applicability in chemical analysis and sensing technologies (Tatu et al., 2017).

Antitumor Agent Potential : A compound identified as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, with potential as an antitumor agent, has been synthesized from pyrrolo[1,2-c]pyrimidine derivatives. This suggests its possible application in cancer research and treatment (Gangjee et al., 2000).

Synthesis of Pyrimidopyrrolopyrimidines : Novel synthesis methods for pyrimidopyrrolopyrimidines have been developed, indicating the compound's versatility in chemical synthesis and potential for various applications in chemical research (Desai, 2006).

Safety and Hazards

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-4-3-5-12(8)7-11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBOVOPFBPEEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CN2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376956 | |

| Record name | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107407-80-7 | |

| Record name | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

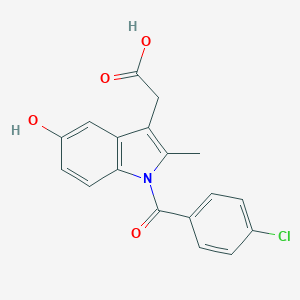

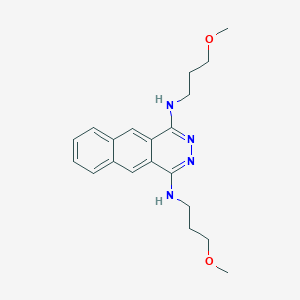

![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)